N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O4S2/c1-33-21-8-5-18(15-22(21)34-2)10-13-30-25(32)24-20(11-14-35-24)29-26(30)36-16-23(31)28-12-9-17-3-6-19(27)7-4-17/h3-8,11,14-15H,9-10,12-13,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJMYDZILIAIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the 4-chlorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the final acetamide structure: This involves the reaction of the intermediate with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Thienopyrimidinone Derivatives
Key Observations :
- Steric Influence: The ethyl linkage between the thienopyrimidinone core and the 3,4-dimethoxyphenyl group may increase steric hindrance relative to methyl or direct aryl attachments (e.g., ).
- Bioisosteric Replacements : Substitutions like nitro (in ) versus chloro/methoxy groups alter electronic and solubility profiles, impacting target binding or metabolic stability .
Comparison :
- The main compound likely employs a nucleophilic substitution strategy similar to , where a 2-chlorothienopyrimidinone intermediate reacts with a sulfanyl acetamide nucleophile.
- Diazonium coupling (as in ) is less applicable here due to the absence of amino groups in the target structure.
Insights :
- The 3,4-dimethoxyphenyl and 4-chlorophenyl groups in the main compound may enhance lipophilicity (higher LogP) compared to analogues with single methoxy or methyl substituents.
- Antimicrobial activity in suggests that the thienopyrimidinone scaffold itself is bioactive, with substituents modulating potency and selectivity .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests activity against various biological targets, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a thienopyrimidine core linked to a chlorophenyl group and a dimethoxyphenyl moiety. The presence of a sulfanyl group enhances its interaction with biological targets.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of thienopyrimidine have shown effectiveness against various viral strains, including adenoviruses and herpes simplex virus (HSV). In vitro studies revealed that certain derivatives had half-maximal inhibitory concentration (IC50) values in the low micromolar range against HSV, indicating significant antiviral potential .
Antibacterial Activity
The compound's antibacterial activity has been evaluated against several bacterial strains. A study demonstrated moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These results suggest that the compound may serve as a lead for developing new antibacterial agents .
Enzyme Inhibition
This compound has also been studied for its enzyme inhibition capabilities. It exhibited strong activity as an acetylcholinesterase inhibitor (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's. The enzyme inhibition assays showed IC50 values indicating potent activity against AChE .
Study 1: Antiviral Activity Assessment
A recent study evaluated the antiviral efficacy of thienopyrimidine derivatives against HSV and adenovirus strains. The compound showed promising results with IC50 values of approximately 6 µg/mL for HSV and 8 µg/mL for adenovirus. These findings underscore the potential of this compound in antiviral drug development .
Study 2: Antibacterial Efficacy
In another investigation focusing on antibacterial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Bacillus subtilis, with an MIC of 20 µg/mL. This suggests that modifications to the compound's structure could enhance its antibacterial potency .
Data Tables
| Activity Type | Target | IC50/MIC Values |
|---|---|---|
| Antiviral | HSV | 6 µg/mL |
| Antiviral | Adenovirus | 8 µg/mL |
| Antibacterial | Salmonella typhi | 30 µg/mL |
| Antibacterial | Bacillus subtilis | 20 µg/mL |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 < 10 µM |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1: Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiophene derivatives with urea or thiourea under acidic conditions .
- Step 2: Introduce the 3,4-dimethoxyphenethyl group at position 3 using alkylation or nucleophilic substitution. Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improve yields .
- Step 3: Attach the sulfanylacetamide moiety via thiol-disulfide exchange or Mitsunobu reactions. Catalysts like DIAD (diisopropyl azodicarboxylate) enhance efficiency . Optimization: Monitor reactions with TLC/HPLC and adjust solvent polarity to minimize by-products.
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions, aromatic proton environments, and methyl/methoxy group integration .
- Mass Spectrometry (HR-MS): Validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for chlorine atoms .
- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S–H, ~2550 cm⁻¹) functional groups .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
- Solubility Screening: Test in DMSO (primary solvent), followed by dilution in PBS or cell culture media. Use surfactants (e.g., Tween-80) for hydrophobic compounds .
- Formulation: Prepare nanoemulsions or liposomal encapsulations to enhance bioavailability. Dynamic Light Scattering (DLS) assesses particle size stability .
Advanced Research Questions
Q. What mechanistic insights exist regarding its biological activity (e.g., enzyme inhibition or receptor modulation)?
Structural analogs of thieno[3,2-d]pyrimidines inhibit kinases (e.g., EGFR, VEGFR) by competing with ATP-binding domains. Molecular docking studies suggest:
- The 4-oxo group forms hydrogen bonds with kinase active sites.
- The 3,4-dimethoxyphenyl moiety enhances hydrophobic interactions in pocket residues . Experimental Validation: Use kinase inhibition assays (e.g., ADP-Glo™) and Western blotting to assess downstream signaling (e.g., ERK phosphorylation) .
Q. How can X-ray crystallography resolve conformational ambiguities in the compound’s structure?
- Crystallization: Grow single crystals via vapor diffusion using methanol/water mixtures.
- Data Collection: Resolve structures at ≤1.2 Å resolution (Mo-Kα radiation). Symmetry operations and space groups (e.g., P21/c) are critical for accurate refinement . Example: A related compound (CAS 1261004-75-4) showed a dihedral angle of 85.2° between thienopyrimidine and chlorophenyl planes, influencing bioactivity .
Q. What strategies are effective for Structure-Activity Relationship (SAR) studies?
- Substituent Variation: Replace 3,4-dimethoxyphenyl with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to probe steric/electronic effects .
- Bioisosteric Replacement: Swap the sulfanyl group with sulfonyl or methylene to assess potency changes. Key Findings:
| Substituent Modification | Impact on IC50 (EGFR) | Reference |
|---|---|---|
| 3,4-Dimethoxyphenyl | 12 nM | |
| 4-Fluorophenyl | 45 nM | |
| 3,5-Dimethylphenyl | 28 nM |
Q. How should conflicting data on substituent effects be reconciled?
Discrepancies in activity (e.g., chlorophenyl vs. fluorophenyl derivatives) may arise from:
- Assay Variability: Use standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Cellular Uptake Differences: Measure intracellular concentrations via LC-MS/MS .
- Off-Target Effects: Perform selectivity profiling against kinase panels (e.g., DiscoverX) .
Q. What analytical methods quantify degradation products under accelerated stability conditions?
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS Analysis: Use C18 columns (2.6 µm particle size) with gradient elution (0.1% formic acid in acetonitrile/water) to separate degradation products. Identify fragments via MS/MS .
Q. How can metabolic stability be assessed in hepatic microsomes?
- Incubation: Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion over 60 minutes.
- Metabolite Identification: Employ UPLC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Calculate intrinsic clearance (Clint) .
Q. What in silico tools predict toxicity profiles (e.g., hepatotoxicity or CYP inhibition)?
- ADMET Prediction: Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and CYP3A4/2D6 inhibition.
- Validation: Compare predictions with in vitro CYP450 inhibition assays (e.g., fluorogenic substrates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
